molecular formula C16H18N2O2 B5758397 N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine

N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine

Cat. No. B5758397
M. Wt: 270.33 g/mol
InChI Key: HAGQRWCVAFWKIM-UHFFFAOYSA-N
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Description

N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine, also known as NBOMe, is a synthetic hallucinogen that has gained popularity in recent years. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is a potent serotonin receptor agonist and has been found to have psychedelic effects similar to those of LSD and other hallucinogens.

Mechanism of Action

N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. It also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood, perception, and cognition. N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has also been found to alter the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise control over the dosage and timing of the drug administration, which is important for studying the effects of serotonin receptor agonists on the brain. However, one of the main limitations of using N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine is its potential for toxicity and adverse side effects, which can limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine and other serotonin receptor agonists. One area of interest is the development of new drugs that target specific serotonin receptor subtypes, which could have therapeutic applications in the treatment of psychiatric disorders. Another area of interest is the study of the long-term effects of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine on the brain, including its potential for neurotoxicity and the development of tolerance and dependence. Finally, there is a need for further research on the safety and efficacy of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine and other synthetic hallucinogens, particularly in the context of recreational drug use.

Synthesis Methods

The synthesis of N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine involves the reaction of 2-nitrobenzaldehyde with 2-phenylethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then methylated using methyl iodide to yield N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine.

Scientific Research Applications

N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has been used extensively in scientific research to study the effects of serotonin receptor agonists on the brain. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. N-methyl-N-(2-nitrobenzyl)-2-phenylethanamine has also been used as a tool to study the structure-activity relationship of serotonin receptor agonists and to develop new drugs for the treatment of psychiatric disorders.

properties

IUPAC Name

N-methyl-N-[(2-nitrophenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-17(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-16(15)18(19)20/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGQRWCVAFWKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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